molecular formula C21H27NO5S B11419947 3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide

3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide

Cat. No.: B11419947
M. Wt: 405.5 g/mol
InChI Key: HKJKSVJLBFZCAW-UHFFFAOYSA-N
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Description

3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide (CAS: 879928-73-1) is a benzamide derivative with a molecular formula of C21H27NO5S and a molecular weight of 405.5078 g/mol . Its structure comprises:

  • An N-(1,1-dioxidotetrahydrothiophen-3-yl) group, a sulfone-containing heterocycle that enhances polarity and metabolic stability.

This compound is cataloged as a research chemical (BH34073) and is typically used in preclinical studies, though its specific biological targets remain underexplored in publicly available literature .

Properties

Molecular Formula

C21H27NO5S

Molecular Weight

405.5 g/mol

IUPAC Name

3-butoxy-N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide

InChI

InChI=1S/C21H27NO5S/c1-3-4-11-26-19-7-5-6-17(13-19)21(23)22(14-20-9-8-16(2)27-20)18-10-12-28(24,25)15-18/h5-9,13,18H,3-4,10-12,14-15H2,1-2H3

InChI Key

HKJKSVJLBFZCAW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=C(O2)C)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

The synthesis of 3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide involves multiple steps. The synthetic route typically starts with the preparation of the core benzamide structure, followed by the introduction of the butoxy group, the dioxidotetrahydrothiophenyl group, and the methylfuran group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: The compound could be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets. These interactions can affect various pathways within a biological system, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues and their distinguishing features are summarized below:

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Properties Reference
Target Compound C21H27NO5S 3-butoxy, tetrahydrothiophene sulfone, 5-methylfuran-2-ylmethyl 405.51 Moderate lipophilicity, sulfone enhances polarity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide C20H25NO7S 3,4,5-trimethoxy, tetrahydrothiophene sulfone, 5-methylfuran-2-ylmethyl 423.48 Higher polarity due to methoxy groups; potential solubility advantages
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide C22H22FNO6S 3-methoxy, tetrahydrothiophene sulfone, 5-(4-fluorophenyl)furan 447.48 Fluorophenyl group increases lipophilicity and electronic effects
7-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide C19H21FN2O2 Fluoroindole core, isopropyl group, 5-methylfuran-2-ylmethyl 340.39 Indole moiety may target serotonin or kinase pathways
N-[2-(methylphenylamino)propyl]-2-[(2-thienylmethyl)thio]-benzamide C21H25N3OS2 Thienylmethylthio group, methylphenylamino side chain 423.57 Thioether linkage may improve bioavailability but increase metabolic instability

Key Comparative Insights

The sulfone group in the tetrahydrothiophene moiety increases polarity relative to thioether-containing analogues (e.g., ), which may reduce off-target toxicity by avoiding reactive metabolite formation .

Heterocyclic Modifications :

  • Replacement of the 5-methylfuran with a 5-(4-fluorophenyl)furan (as in ) introduces steric bulk and electron-withdrawing effects, which could modulate receptor binding affinity.
  • Thienylmethylthio groups (e.g., ) confer higher conformational flexibility but may compromise metabolic stability compared to rigid sulfones.

Biological Activity Trends :

  • Compounds with sulfone groups (e.g., target compound, ) are often explored for anti-inflammatory or kinase-inhibitory activity due to their polarity and hydrogen-bonding capacity.
  • Thioether-linked benzamides (e.g., ) are frequently associated with antiviral or anticancer applications but require structural optimization to mitigate rapid clearance .

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